(2S,5R)-2-(Iodomethyl)-5-[4-(trifluoromethyl)phenyl]oxane
Description
(2S,5R)-2-(Iodomethyl)-5-[4-(trifluoromethyl)phenyl]oxane is a stereochemically defined oxane (tetrahydropyran) derivative featuring two critical substituents: an iodomethyl group at the 2-position and a 4-(trifluoromethyl)phenyl group at the 5-position (Figure 1). The stereochemistry (2S,5R) and substituent arrangement confer unique electronic and steric properties.
Properties
Molecular Formula |
C13H14F3IO |
|---|---|
Molecular Weight |
370.15 g/mol |
IUPAC Name |
(2S,5R)-2-(iodomethyl)-5-[4-(trifluoromethyl)phenyl]oxane |
InChI |
InChI=1S/C13H14F3IO/c14-13(15,16)11-4-1-9(2-5-11)10-3-6-12(7-17)18-8-10/h1-2,4-5,10,12H,3,6-8H2/t10-,12-/m0/s1 |
InChI Key |
NDGLDFNNAQJDBC-JQWIXIFHSA-N |
Isomeric SMILES |
C1C[C@H](OC[C@H]1C2=CC=C(C=C2)C(F)(F)F)CI |
Canonical SMILES |
C1CC(OCC1C2=CC=C(C=C2)C(F)(F)F)CI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2-(Iodomethyl)-5-[4-(trifluoromethyl)phenyl]oxane typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate oxane precursor and a trifluoromethylphenyl derivative.
Chiral Resolution: The chiral centers are resolved using chiral catalysts or chiral auxiliaries to obtain the desired (2S,5R) configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. Continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-2-(Iodomethyl)-5-[4-(trifluoromethyl)phenyl]oxane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce an epoxide.
Scientific Research Applications
(2S,5R)-2-(Iodomethyl)-5-[4-(trifluoromethyl)phenyl]oxane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,5R)-2-(Iodomethyl)-5-[4-(trifluoromethyl)phenyl]oxane involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites in enzymes or receptors, modulating their activity. The trifluoromethylphenyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Substituent Effects on Reactivity and Stability
Core Structure Influence on Properties
- Oxane vs. The oxazolidine derivative () exhibits dual CF3 groups, enhancing lipophilicity but increasing steric hindrance .
- Pyrrolidine Derivatives : Compounds like (2S,4S,5R)-2-isobutyl-5-(2-thienyl)-1-[4-(trifluoromethyl)benzoyl]pyrrolidine () demonstrate how trifluoromethyl groups on aromatic moieties augment steric bulk and electronic effects in polycyclic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
